Ethyl 2-(benzoylamino)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate
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Overview
Description
ETHYL 2-(BENZOYLAMINO)-5-((Z)-1-{3-CHLORO-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-OXO-3(4H)-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes benzoylamino, chlorophenyl, fluorobenzyl, and thiophene carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(BENZOYLAMINO)-5-((Z)-1-{3-CHLORO-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-OXO-3(4H)-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:
Formation of Benzoylamino Intermediate: This step involves the reaction of benzoyl chloride with an amine to form the benzoylamino group.
Introduction of Chlorophenyl and Fluorobenzyl Groups: These groups are introduced through substitution reactions, often using chlorophenyl and fluorobenzyl halides.
Formation of Thiophene Carboxylate:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(BENZOYLAMINO)-5-((Z)-1-{3-CHLORO-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-OXO-3(4H)-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoylamino and chlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
ETHYL 2-(BENZOYLAMINO)-5-((Z)-1-{3-CHLORO-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-OXO-3(4H)-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-(BENZOYLAMINO)-5-((Z)-1-{3-CHLORO-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-OXO-3(4H)-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(BENZOYLAMINO)BENZOATE: Shares the benzoylamino group but lacks the chlorophenyl and fluorobenzyl groups.
ETHYL 2-(BENZOYLAMINO)-4-OXO-3(4H)-THIOPHENECARBOXYLATE: Similar thiophene carboxylate structure but without the chlorophenyl and fluorobenzyl groups.
Uniqueness
ETHYL 2-(BENZOYLAMINO)-5-((Z)-1-{3-CHLORO-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-OXO-3(4H)-THIOPHENECARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C28H21ClFNO5S |
---|---|
Molecular Weight |
538.0 g/mol |
IUPAC Name |
ethyl (5Z)-2-benzoylimino-5-[[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C28H21ClFNO5S/c1-2-35-28(34)24-25(32)23(37-27(24)31-26(33)19-6-4-3-5-7-19)15-18-10-13-22(21(29)14-18)36-16-17-8-11-20(30)12-9-17/h3-15,32H,2,16H2,1H3/b23-15-,31-27? |
InChI Key |
JPCYEVUOKSLKBX-ZMOJSXNMSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Cl)/SC1=NC(=O)C4=CC=CC=C4)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Cl)SC1=NC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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